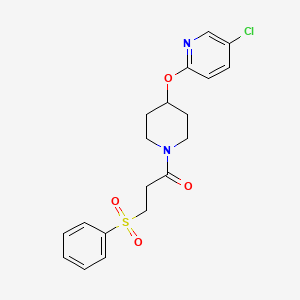

![molecular formula C11H6ClN3O3S B2776816 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-09-2](/img/structure/B2776816.png)

6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

Thiazole ring systems can be synthesized by well-known methods such as Hantzsch, Cook-Heilbron, and Gabriel . A number of compounds may serve as nucleophilic reagent in this reaction, such as thioamides, thiourea, ammonium thiocarbamate or dithiocarbamate, and their derivatives . A novel series of imidazo[2,1-b]thiazole-based chalcones were synthesized, characterized and evaluated for their anticancer activities .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Molecular Structures

- A study described the conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2;1-b]thiazole into a compound with a new condensed ring system, showcasing the compound's potential in creating novel chemical structures through ring transformation techniques (Spinelli et al., 1992).

- Another research explored the rearrangement of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole, further elucidating the reactivity of this class of compounds and the nature of its reaction products through spectroscopic and crystal structure analysis (Andreani et al., 1997).

- Investigations into the effects of substituents on the thiazole moiety of nitrosoimidazo[2,1-b][1,3]thiazoles have provided insights into the chemistry underlying ring-opening and ring-closing reactions, contributing to the understanding of these compounds' chemical behavior (Billi et al., 2000).

Biological Activities

- The synthesis and testing of new imidazo[2,1-b]thiazoles for their antibacterial and antifungal activities highlighted the potential of these compounds as anti-infectious agents, with specific derivatives showing potent antimicrobial activities against various strains (Juspin et al., 2010).

- A comprehensive study on 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and -oxazoles investigated their potential as backups to the antitubercular drug pretomanid, revealing interesting activity against Chagas disease and providing a comparison of their efficacy against tuberculosis and neglected tropical diseases (Thompson et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells are targeted due to their abnormal growth and division, which is a characteristic feature of cancer.

Mode of Action

The compound interacts with its targets by inducing cytotoxicity, which is the quality of being toxic to cells . This interaction results in the death of the cancer cells, thereby inhibiting their growth and proliferation. The compound’s cytotoxic ability was tested using XTT tests .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and division. It induces mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis, or programmed cell death . This disruption of the normal cell cycle leads to the death of the cancer cells and prevents the formation of new cancer cells.

Result of Action

The result of the compound’s action is the death of cancer cells and the inhibition of their growth and proliferation. In tests, the compound exhibited much higher cytotoxic activity on cancer cells than on normal cells . This selective toxicity is a desirable feature in anticancer drugs, as it allows for the effective treatment of cancer while minimizing damage to healthy cells.

Eigenschaften

IUPAC Name |

6-(3-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3S/c12-7-2-1-3-8(6-7)18-9-10(15(16)17)14-4-5-19-11(14)13-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRINROOVUBTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)

![(4-Phenyloxan-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776742.png)

![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

![2-Chloro-N-[2-(2-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2776755.png)